molecular formula C17H17N3O2 B12945607 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine

3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine

Cat. No.: B12945607
M. Wt: 295.34 g/mol
InChI Key: XOUUBBQSQGOAJP-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a methoxybenzyl group attached to the naphthyridine core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 4-methoxybenzyl chloride and a suitable base to facilitate the substitution.

    Final Amination: The final step involves the introduction of the amine group at the 2-position of the naphthyridine core. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and naphthyridine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. The naphthyridine core plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Methoxybenzyl)oxy)-6-methyl-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both methoxybenzyl and naphthyridine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxy]-6-methyl-1,5-naphthyridin-2-amine

InChI

InChI=1S/C17H17N3O2/c1-11-3-8-14-15(19-11)9-16(17(18)20-14)22-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H2,18,20)

InChI Key

XOUUBBQSQGOAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(N=C2C=C1)N)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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